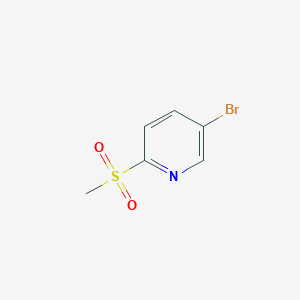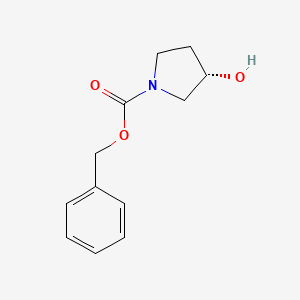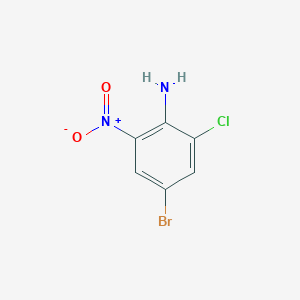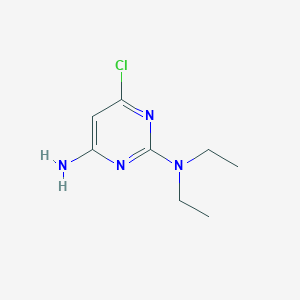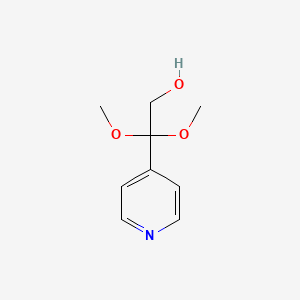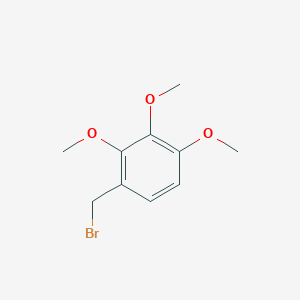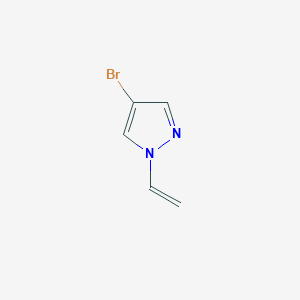
4-Bromo-1-vinyl-1H-pyrazole
Übersicht
Beschreibung
4-Bromo-1-vinyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The presence of a bromine atom at the 4-position and a vinyl group at the 1-position distinguishes this compound from other pyrazoles and imparts unique chemical properties that can be exploited in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with bromine substituents, can be achieved through various methods. One approach involves the base-mediated domino reaction of vinyl malononitriles with 1,2-diaza-1,3-dienes to produce densely functionalized pyrazole systems, which includes the formation of new C-C and C-N bonds and fused heterocyclic rings . Another method for synthesizing substituted pyrazoles, such as 4-bromo-1-vinyl-1H-pyrazole, is the regioselective heterocyclization of chloro(bromo)vinyl ketones with N,N-dimethylhydrazine, which also results in the formation of N,N,N-trimethylhydrazinium halide as a byproduct .
Molecular Structure Analysis
The molecular structure of 4-bromo-1H-pyrazole has been characterized in the Cambridge Crystallographic Data Center (CCDC), and its structural data is compared with other halogenated pyrazoles . The crystal structure determination of these compounds reveals differences in hydrogen bonding motifs and catemer formation, which can influence the reactivity and physical properties of the compounds. The structural analysis is supported by experimental and theoretical spectroscopic data, including infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy .
Chemical Reactions Analysis
The bromination of 1-vinylpyrazoles, including 4-bromo-1-vinyl-1H-pyrazole, involves not only the addition of bromine to the vinyl group but also the substitution of the hydrogen atom in the 4 position of the pyrazole ring . This reaction pathway indicates the reactivity of the vinyl group and the influence of the bromine substituent on the overall chemistry of the compound. Additionally, the palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers can be used to synthesize aryl-substituted pyrazoles, demonstrating the versatility of brominated pyrazoles in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1-vinyl-1H-pyrazole are influenced by its molecular structure. The presence of the bromine atom contributes to the compound's reactivity, as seen in the bromination reaction . The compound's spectroscopic data, including 1H NMR, 13C NMR, and IR, provide insights into its chemical environment and the electronic effects of the substituents . The analgesic and other biological activities of 4-bromo-1H-pyrazole derivatives also highlight the potential pharmaceutical applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Bromination Process
The bromination of 1-vinylpyrazoles, including 4-bromo-1-vinyl-1H-pyrazole, involves a principal reaction pathway where bromine adds to the vinyl group's double bond. Additionally, there's a substitution at the 4 position of the pyrazole ring, and the resulting hydrogen bromide coordinates with pyrazoles in the reaction mixture. This process is significant in understanding the chemical behavior and synthesis methods for such compounds (Es’kova et al., 1978).
Structure and Tautomerism Studies
Studies on 4-bromo-1H-pyrazoles, including the 4-bromo-1-vinyl variant, have examined their tautomerism in solid state and solution. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used for these studies. The findings aid in understanding the molecular structure and behavior of these compounds, contributing to their potential applications in various scientific fields (Trofimenko et al., 2007).
Synthesis Methodology
A one-pot, three-component approach was developed for the synthesis of polyfunctional pyrazoles, including 4-bromo-1-vinyl-1H-pyrazole. This methodology allows for the construction of trisubstituted 1H-pyrazoles in a regioselective manner, tolerating a range of functionalities and proposing a potential mechanism for the reaction. Such advancements in synthesis methods expand the utility of these compounds in research and industrial applications (Zhang et al., 2013).
Palladium Complexes and Catalysis
Research on palladium(II) complexes involving 4-bromo-1H-pyrazoles has revealed their potential in forming nano-particles and catalyzing Suzuki-Miyaura coupling reactions. These findings demonstrate the utility of 4-bromo-1-vinyl-1H-pyrazole in the field of catalysis and nanoparticle synthesis, which could have applications in material science and chemical engineering (Sharma et al., 2013).
Copper-Catalyzed Synthesis
The copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, including derivatives of 4-bromo-1-vinyl-1H-pyrazole, showcases the compound's utility in producing various pyrazole derivatives under mild conditions. This process highlights its role in organic synthesis, particularly in creating compounds with potential pharmaceutical and chemical applications (Lu et al., 2019).
Eigenschaften
IUPAC Name |
4-bromo-1-ethenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFPSTHDQFDHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542260 | |
| Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-vinyl-1H-pyrazole | |
CAS RN |
80308-80-1 | |
| Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80308-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






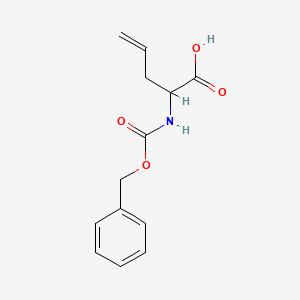
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

